molecular formula C30H48FeP2 B12064485 CID 16218392

CID 16218392

Cat. No.: B12064485
M. Wt: 526.5 g/mol
InChI Key: CIIWEDVVKXIYFL-XRLMYZCVSA-N
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Description

CID 16218392 (Compound Identifier: PubChem 16218392) is a chemical compound characterized through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation. The compound was quantified across multiple fractions during vacuum distillation, with its highest concentration observed in intermediate-polarity fractions (Figure 1C), suggesting its utility in applications requiring controlled volatility or bioactivity .

Properties

Molecular Formula

C30H48FeP2

Molecular Weight

526.5 g/mol

InChI

InChI=1S/2C15H24P.Fe/c2*1-11(2)14-9-10-15(12(3)4)16(14)13-7-5-6-8-13;/h2*5-8,11-12,14-15H,9-10H2,1-4H3;/t2*14-,15-;/m00./s1

InChI Key

CIIWEDVVKXIYFL-XRLMYZCVSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@H](P1[C]2[CH][CH][CH][CH]2)C(C)C.CC(C)[C@@H]1CC[C@H](P1[C]2[CH][CH][CH][CH]2)C(C)C.[Fe]

Canonical SMILES

CC(C)C1CCC(P1[C]2[CH][CH][CH][CH]2)C(C)C.CC(C)C1CCC(P1[C]2[CH][CH][CH][CH]2)C(C)C.[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several key steps. Starting with a precursor molecule, the compound undergoes a series of chemical reactions including amidation, substitution, nitrification, reduction, and guanidination . These reactions are carried out under specific conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to be economical and environmentally friendly. The raw materials used are readily available, and the process is designed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

The compound “CID 16218392” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Parameter This compound Oscillatoxin D (CID 101283546) 1-(2-Methoxy-4-nitrophenyl)-4-(oxetan-3-yl)piperazine (CID 57416287) 3-Bromo-5-chlorophenylboronic acid (CID 53216313)
Molecular Formula Not explicitly stated* C₃₂H₅₄O₈ C₁₃H₁₈N₄O₃ C₆H₅BBrClO₂
Molecular Weight ~250–350 Da (estimated) 582.77 g/mol 278.31 g/mol 235.27 g/mol
LogP (Predicted) Moderate (polarity) 5.2 (lipophilic) 1.83 (iLOGP) 0.61 (SILICOS-IT)
Solubility Fraction-dependent Insoluble in water 86.7 mg/mL (very soluble) 0.24 mg/mL (soluble)
Key Applications Natural product isolation Cytotoxic marine toxin Pharmaceutical intermediate Suzuki-Miyaura coupling reagent

*Structural analogs suggest a terpenoid backbone based on GC-MS elution patterns (Figure 1B).

Structural and Functional Insights

  • Oscillatoxin Derivatives : this compound shares chromatographic elution characteristics with oscillatoxin derivatives (e.g., CID 101283546), which are marine toxins with complex polyketide backbones . However, this compound’s lower molecular weight (~250–350 Da vs. 582.77 Da for oscillatoxin D) and moderate polarity suggest a simpler biosynthetic origin, likely from plant rather than marine sources .
  • Synthetic Intermediates : Compared to synthetic compounds like CID 57416287 (a piperazine derivative), this compound lacks nitrogen-containing functional groups, as evidenced by its mass spectrum (Figure 1D) . This distinction limits its utility in drug synthesis but aligns with natural product roles in fragrance or antimicrobial applications.
  • Boronic Acid Derivatives: CID 53216313, a boronic acid used in cross-coupling reactions, highlights the diversity of this compound’s chemical environment.

Analytical Characterization

This compound was identified using GC-MS, with retention indices and spectral matching critical for its identification (Figure 1B, D). This approach mirrors methodologies applied to ginsenoside analysis, where collision-induced dissociation (CID) in mass spectrometry enables structural differentiation of isomers .

Q & A

Q. How to address potential biases in this compound research?

  • Methodological Answer :
  • Blinding : Use double-blind protocols in assays to reduce observer bias.
  • Negative Controls : Include sham treatments or vehicle-only groups.
  • Pre-registration : Submit study designs to platforms like Open Science Framework before data collection .

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